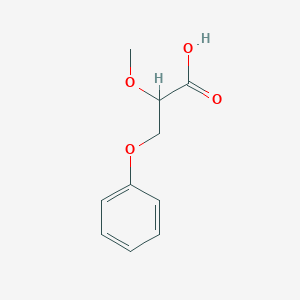

2-Methoxy-3-phenoxypropanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9(10(11)12)7-14-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGRIPLJQHKISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169429-20-1 | |

| Record name | 2-methoxy-3-phenoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 3 Phenoxypropanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Exploration of Conventional Synthetic Routes

Conventional synthetic routes to 2-methoxy-3-phenoxypropanoic acid and its derivatives often rely on well-established organic reactions. A primary and logical approach is the Williamson ether synthesis, a robust method for forming ether linkages. byjus.comwikipedia.orgmasterorganicchemistry.com This strategy would involve the reaction of a phenoxide with an appropriate ester of a 2-halo-3-methoxypropanoic acid.

A plausible synthetic sequence is outlined below:

Preparation of the Alkyl Halide Precursor: The synthesis would commence with a suitable three-carbon starting material, such as 3-hydroxypropanoic acid or its ester. The hydroxyl group can be methylated to form a 3-methoxypropanoate ester. Subsequent halogenation at the α-position, for instance, using N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂), would yield the corresponding 2-bromo or 2-chloro-3-methoxypropanoate ester.

Williamson Ether Synthesis: The prepared α-halo ester would then be subjected to a nucleophilic substitution reaction with sodium phenoxide. The phenoxide, generated by treating phenol (B47542) with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), would displace the halide to form the desired 2-methoxy-3-phenoxypropanoate ester.

Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. This can be achieved under basic conditions (e.g., using NaOH or KOH followed by acidic workup) or acidic conditions (e.g., using aqueous HCl or H₂SO₄).

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of solvent, temperature, and the nature of the leaving group. byjus.comwikipedia.org Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to enhance the rate of this S(_N)2 reaction. wikipedia.org

One-Pot Reaction Strategies and Optimization

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and operational simplicity. nih.gov For the synthesis of α-methoxy carboxylic acids, one-pot procedures have been developed for related compounds and could be adapted for this compound. pharm.or.jp

A potential one-pot strategy could involve the reaction of a suitable ketone precursor with tribromomethane and potassium hydroxide in methanol. pharm.or.jp While this method is typically used for generating quaternary α-methoxy carboxylic acids from ketones, a modification starting from a phenoxy-substituted aldehyde or ketone could potentially be explored.

Optimization of such a one-pot reaction would involve a systematic study of various parameters to maximize the yield and purity of the final product. Key parameters for optimization include:

Stoichiometry of reactants: Varying the molar ratios of the substrate, halogen source, and base.

Reaction temperature: Investigating the effect of temperature on reaction rate and selectivity.

Solvent system: Evaluating different solvents or solvent mixtures to improve solubility and reaction kinetics.

Catalyst: Exploring the use of phase-transfer catalysts to facilitate the reaction between different phases.

Table 1: Representative Data for Optimization of a Williamson Ether Synthesis for a Phenoxypropanoate Derivative

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 60 | 12 | 65 |

| 2 | K₂CO₃ | DMF | 80 | 8 | 78 |

| 3 | Cs₂CO₃ | Acetonitrile | 70 | 10 | 85 |

| 4 | K₂CO₃ | DMF with TBAB¹ | 80 | 6 | 88 |

¹TBAB = Tetrabutylammonium bromide (phase-transfer catalyst) Data is representative and based on analogous reactions.

Investigation of Specific Reagents and Controlled Conditions

The choice of reagents and the precise control of reaction conditions are paramount in achieving a successful synthesis. For the conventional route described, the selection of the halogenating agent for the α-position of the 3-methoxypropanoate is critical. While NBS is effective for bromination, other reagents like bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) could also be employed.

The base used to generate the phenoxide is another important consideration. Strong bases like sodium hydride ensure complete deprotonation of phenol, but less hazardous alternatives like potassium carbonate can also be effective, particularly when used in conjunction with a phase-transfer catalyst. byjus.com

Controlled conditions, such as maintaining an inert atmosphere (e.g., using nitrogen or argon) are important to prevent side reactions, especially when handling reactive intermediates like alkoxides and enolates. Temperature control is also crucial; low temperatures are often required for the formation of kinetically controlled products, particularly in stereoselective reactions.

Stereoselective Synthesis and Enantiomeric Control

The presence of a chiral center at the C2 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched forms.

Asymmetric Synthesis Techniques for Enantiopure Forms

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. This can be achieved through various techniques, including the use of chiral catalysts or chiral auxiliaries. For the synthesis of α-substituted carboxylic acids, chiral auxiliary-based methods are particularly well-established and reliable. wikipedia.orgresearchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent and highly successful class of chiral auxiliaries are the Evans oxazolidinones . santiago-lab.com These auxiliaries can be acylated with a carboxylic acid derivative, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate formation and subsequent alkylation. williams.edued.gov

A proposed stereoselective synthesis of this compound using an Evans auxiliary is as follows:

Acylation of the Chiral Auxiliary: A commercially available Evans oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with methoxyacetyl chloride to form the corresponding N-(methoxyacetyl)oxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a chelated (Z)-enolate. This enolate then reacts with a suitable electrophile, such as benzyl (B1604629) chloromethyl ether or a similar phenoxymethylating agent, in a highly diastereoselective manner. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

Cleavage of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the product. This can be achieved under mild conditions, for example, using lithium hydroperoxide (LiOOH), to yield the desired enantiomer of this compound. researchgate.net The chiral auxiliary can often be recovered and reused.

The diastereoselectivity of the alkylation step is typically very high, often exceeding 95:5, which translates to a high enantiomeric excess in the final product.

Table 2: Representative Diastereoselectivity in Evans Auxiliary-Mediated Alkylation for the Synthesis of α-Alkoxy Acids

| Entry | Auxiliary¹ | Base | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS | Benzyl bromomethyl ether | 97:3 | 85 |

| 2 | (S)-4-benzyl-2-oxazolidinone | LDA | Phenoxymethyl chloride | 95:5 | 82 |

| 3 | (S)-4-isopropyl-2-oxazolidinone | NaHMDS | 1-(chloromethoxy)naphthalene | >98:2 | 88 |

¹The choice of auxiliary can influence the stereochemical outcome. Data is representative and based on analogous reactions.

Enzymatic and Biocatalytic Synthesis Methods

Currently, there is limited specific information available in the scientific literature detailing the direct enzymatic or biocatalytic synthesis of this compound. However, the broader field of biocatalysis offers potential strategies that could be adapted for its production.

One emerging approach in biocatalysis is the use of whole-cell systems. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been successfully achieved using E. coli engineered to co-express specific enzymes. nih.gov In this reported synthesis, methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM) were utilized to convert precursors into the target molecule, achieving a concentration of 50.0 mg/L after 24 hours of whole-cell transformation. nih.gov This methodology highlights the potential for developing a customized microbial strain for the biosynthesis of this compound, which could offer a more environmentally benign alternative to traditional chemical synthesis routes. Further research would be required to identify suitable enzymes and optimize the metabolic pathway for the specific production of this compound.

Enantioresolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture is a critical step in obtaining chirally pure compounds. For phenoxypropanoic acids and their derivatives, enzymatic kinetic resolution has proven to be a highly effective technique. nih.gov This method utilizes the enantioselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product. nih.gov

Lipase-catalyzed kinetic resolution has been extensively studied for compounds structurally similar to this compound, such as 2-phenoxypropionic acid and its esters. researchgate.netresearchgate.net Lipases from various microbial sources, including Candida antarctica (immobilized as Novozym 435), Candida rugosa, and Aspergillus oryzae, have demonstrated high efficiency and enantioselectivity in these resolutions. researchgate.netresearchgate.netnih.gov

The process typically involves the enantioselective esterification or hydrolysis of a racemic mixture. In the case of esterification, a lipase (B570770) catalyzes the reaction of one enantiomer of the carboxylic acid with an alcohol, resulting in an enantioenriched ester and the unreacted, enantioenriched carboxylic acid. researchgate.net Conversely, in hydrolysis, a racemic ester is treated with a lipase in an aqueous medium, leading to the selective hydrolysis of one enantiomer to the corresponding enantioenriched carboxylic acid, leaving the other enantiomer as the unreacted, enantioenriched ester. mdpi.com

The choice of solvent, acylating agent, and reaction conditions such as temperature and pH can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.netnih.gov For example, the enantioselective resolution of (R,S)-2-Phenoxy-propionic acid methyl ester using an immobilized lipase from Aspergillus oryzae achieved an enantiomeric excess of the substrate (e.e.s) of 99.5% and a conversion rate of 50.8% under optimized conditions of pH 7.5 and 30 °C. researchgate.net

The monitoring of these kinetic resolutions is often performed using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Chiral stationary phases, such as those based on immobilized cellulose, are capable of separating the enantiomers of both the starting material and the product, allowing for the determination of enantiomeric excess and conversion. researchgate.net

Below is a table summarizing research findings on the enzymatic kinetic resolution of related phenoxypropanoic acid derivatives.

| Racemic Substrate | Enzyme | Reaction Type | Key Findings | Reference |

| 2-Phenoxypropionic acid | Candida antarctica lipase B (Novozym 435) | Enantioselective esterification | Demonstrated the versatility of the biocatalyzed reaction for accessing both enantiomers. | researchgate.net |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Enantioselective transesterification | Optimal system using an ionic liquid co-solvent resulted in high enantiomeric purity (E = 67.5). | nih.gov |

| Aryloxy-propan-2-yl acetates | Pseudomonas fluorescens lipase | Hydrolysis | Produced enantiomerically pure/enantioenriched mexiletine (B70256) intermediates. | mdpi.com |

| (R,S)-Flurbiprofen | Candida antarctica lipase B (CALB) | Enantioselective esterification | Achieved high enantiomeric excess (ee_p = 89.6 ± 2.0%). | nih.gov |

| (R, S)-2-Phenoxy-propionic acid methyl ester | Immobilized Aspergillus oryzae lipase | Enantioselective hydrolysis | Achieved e.e.s of 99.5% and 50.8% conversion under optimal conditions. | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Methoxy 3 Phenoxypropanoic Acid Analogs

Impact of Structural Modifications on Biological Efficacy and Selectivity

While direct SAR studies on 2-Methoxy-3-phenoxypropanoic acid are scarce, principles from related classes of compounds can offer valuable insights into the potential effects of structural changes.

Research on analogous structures, such as substituted phenylpropanoic acids and phenoxyacetic acids, has demonstrated that the nature and position of substituents on the aromatic ring are critical determinants of biological activity. For instance, in other phenylpropanoic acid derivatives, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring has been shown to modulate their inhibitory potency against enzymes like cyclooxygenases (COX). It is plausible that similar modifications to the phenoxy ring of this compound would significantly impact its biological profile.

The methoxy (B1213986) group at the C2 position is another key feature. Its replacement with other alkyl or aryl groups, or its removal, would likely alter the compound's lipophilicity, steric profile, and metabolic stability, thereby influencing its interaction with biological targets.

The C2 position of this compound is a chiral center, meaning the compound can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This stereoselectivity often arises from differential binding affinities to chiral biological targets such as enzymes and receptors.

For many propanoic acid derivatives, one enantiomer is often significantly more active than the other. For example, in the case of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-enantiomer is responsible for the majority of the anti-inflammatory effect. It is therefore highly probable that the biological activity of this compound is also stereospecific. However, specific studies detailing the separation and differential biological evaluation of its enantiomers, including their interactions with transporters, are not present in the surveyed literature.

Rational Design of Derivatives for Targeted Research

The rational design of derivatives of this compound would involve a targeted approach to modify its structure to enhance a desired biological activity or to probe its mechanism of action. This could involve:

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) to potentially improve metabolic stability or cell permeability.

Conformational Restriction: Introducing cyclic constraints to lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

Substituent Scanning: Systematically introducing a variety of substituents onto the phenoxy ring to map the steric and electronic requirements for optimal activity.

While these are established strategies in drug discovery, their specific application to this compound for targeted research has not been detailed in available reports.

Biological Activity and Pharmacological Investigations in Vitro and Research Models

Enzyme Inhibition Potentials

Investigations into the enzyme inhibitory activities of 2-Methoxy-3-phenoxypropanoic acid have been explored in several key areas.

Currently, there is no publicly available scientific literature or research data that has specifically investigated the inhibitory potential of this compound on the Angiotensin Converting Enzyme (ACE).

Scientific investigations into the potential of this compound as an inhibitor of Acetylcholinesterase (AChE) have not been reported in the available research literature.

There is a lack of published research specifically examining the inhibitory effects of this compound on other enzyme targets such as proteases or alpha-amylase.

Receptor Interaction and Modulation Studies

The interaction of this compound with cellular receptors has been a more fruitful area of research, with notable findings in the modulation of a key ion channel.

There are no current research findings available that have specifically assessed the agonistic activity of this compound on Peroxisome Proliferator-Activated Receptors (PPARα/γ).

Significant research has identified this compound as a key building block in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an important ion channel. In a notable study focused on the structure-based discovery of CFTR potentiators and inhibitors, (R,S)-2-methoxy-3-phenoxypropanoic acid was utilized as a starting material for the chemical synthesis of a series of analog compounds. nih.gov

The primary goal of this research was to identify novel small molecules that could either enhance (potentiate) or block (inhibit) the function of the CFTR protein. The synthesized analogs, derived from the core structure of this compound, were subsequently evaluated for their efficacy in modulating CFTR activity using patch clamp experiments. nih.gov The results of these experiments demonstrated a spectrum of activity, with different analogs exhibiting varying degrees of CFTR modulation, from inhibition to potentiation. nih.gov This suggests that the chemical scaffold provided by this compound is amenable to structural modifications that can fine-tune its interaction with the CFTR protein, leading to either an enhancement or a reduction of its ion channel function. nih.gov

The study highlights the utility of this compound as a foundational chemical entity in the quest for new therapeutic agents targeting CFTR-related diseases. nih.gov

Other Biological Activities in Research Contexts

Investigations into the potential antimicrobial properties of this compound have not been reported in the available scientific literature. There are currently no studies that assess its efficacy against various microbial strains, including bacteria or fungi. Consequently, its potential as an antimicrobial agent has not been established.

There is no direct research available that evaluates the anti-inflammatory properties of this compound. Studies to determine its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, have not been published.

The potential antioxidant activity of this compound has not been a subject of specific scientific investigation. There are no available studies that measure its capacity to scavenge free radicals or to protect against oxidative stress in biological systems.

An examination of the literature did not yield any studies focused on the herbicidal activity of this compound. Its potential effects on plant growth and viability have not been documented.

There is no published research on the potential antidiabetic effects of this compound. Its influence on glucose metabolism, insulin (B600854) sensitivity, or other pathways relevant to diabetes has not been explored.

Molecular Interactions and Mechanistic Elucidation

Ligand-Target Binding Dynamics and Specificity

Currently, specific ligand-target binding studies for 2-Methoxy-3-phenoxypropanoic acid are not prominently documented in publicly accessible literature. However, the broader class of phenoxypropionic acid derivatives has been a subject of investigation, particularly in the context of drug discovery. For instance, related compounds have been explored as ligands for various receptors. One such area of research involves the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) ligands, which are crucial in regulating metabolism and inflammation. The structural motif of 2-phenoxypropionic acid is utilized in the creation of these ligands. cymitquimica.com This suggests that compounds like this compound could potentially exhibit affinity for nuclear receptors or other protein targets, although specific binding dynamics, affinity (Kd), and specificity would need to be determined through dedicated experimental assays such as surface plasmon resonance or isothermal titration calorimetry.

Supramolecular Interactions and Crystal Packing Studies

Detailed crystal structure analysis for this compound is not currently available. However, insights into its solid-state behavior can be inferred from the crystallographic studies of analogous compounds. For example, the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid reveals that the acid molecules form centrosymmetric hydrogen-bonded cyclic dimers. researchgate.net This is a common and energetically favorable arrangement for carboxylic acids in the solid state.

Another relevant example is the crystal structure of racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's Acid. uni.lu In its crystalline form, two independent molecules form a non-centrosymmetric homochiral dimer through intermolecular hydrogen bonds between the carboxylic acid groups. uni.lu These head-to-tail dimers are a recurring motif in the crystal packing of carboxylic acids. uni.lu It is highly probable that this compound would also exhibit similar supramolecular assembly, dominated by hydrogen bonding between the carboxylic acid moieties, leading to the formation of dimers or catemeric chains. The phenoxy and methoxy (B1213986) groups would further influence the crystal packing through weaker van der Waals interactions and potential C-H···O hydrogen bonds.

| Feature | (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid | Racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2(1)/c |

| Key Supramolecular Interaction | Centrosymmetric hydrogen-bonded cyclic dimers | Non-centrosymmetric homochiral dimers via intermolecular hydrogen bonds |

| Hydrogen Bond Type | O-H···O | O-H···O |

Allosteric Modulation and Conformational Dynamics of Compound-Receptor Complexes

There is no direct evidence to suggest that this compound functions as an allosteric modulator. The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) site to modulate the receptor's activity, is a significant area of pharmacology. For instance, studies on the µ-opioid receptor have shown how ligand-specific conformational changes can translate into a wide range of intrinsic efficacies at the transducer level. nist.gov These studies often employ techniques like double electron-electron resonance and single-molecule fluorescence resonance energy transfer to probe the conformational dynamics of receptor-ligand complexes. nist.govnih.gov

The conformational flexibility of this compound itself is determined by the rotational freedom around its single bonds. The key dihedral angles would include the C-C bond of the propanoic acid backbone and the C-O bonds of the ether linkages. The preferred conformation in solution and when bound to a receptor would be a balance of steric and electronic effects. Conformational analysis of similar molecules, such as α-phenylpropionic acids, has been performed using quantum mechanical calculations and NMR spectroscopy to relate conformational angles to biological activity. nih.gov For this compound, it is conceivable that the relative orientation of the phenyl ring, the methoxy group, and the carboxylic acid function would be critical for its interaction with a biological target.

Kinetics of Chemical Reactions (e.g., Oxidative Chlorodehydrogenation)

Specific kinetic data for the oxidative chlorodehydrogenation of this compound is not available in the surveyed scientific literature. The reactivity of the compound would be dictated by its functional groups: the carboxylic acid, the ether linkages, and the aromatic ring. The presence of the electron-donating methoxy and phenoxy groups could influence the reactivity of the aromatic ring in electrophilic substitution reactions. The propanoic acid moiety can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The kinetics of such reactions would depend on factors like temperature, concentration, catalyst, and solvent. Without specific experimental studies, any discussion on the reaction kinetics of this compound remains speculative.

Computational Chemistry and Cheminformatics in 2 Methoxy 3 Phenoxypropanoic Acid Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are instrumental in predicting the activity of new, untested compounds.

Predictive Modeling for Biological Activity

Predictive QSAR models are developed by correlating the structural or physicochemical properties of a set of molecules with their known biological activities. nih.gov For derivatives of propionic and phenoxyacetic acids, QSAR studies have been successfully employed to predict a range of biological activities, including antimicrobial and herbicidal effects. mdpi.comresearchgate.net For instance, studies on propionic acid derivatives have demonstrated that their antimicrobial activities can be effectively modeled using topological and electronic descriptors. researchgate.netresearchgate.net

Exploration of Physicochemical Descriptors and Molecular Properties (e.g., MlogP)

Physicochemical descriptors are at the heart of QSAR modeling. These numerical values represent different aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. One of the most important descriptors is the logarithm of the octanol-water partition coefficient (logP), which measures a compound's lipophilicity. MlogP refers to the calculated logP, with various computational methods available for its prediction.

For 2-Methoxy-3-phenoxypropanoic acid, several physicochemical properties have been computationally predicted. The predicted value for XLogP3, a well-established method for calculating logP, is 1.7. nih.gov This value suggests a moderate level of lipophilicity, which is a critical factor for processes like membrane permeability and binding to biological targets. Other computed descriptors for this compound are summarized in the table below.

| Descriptor | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 180.20 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Topological Polar Surface Area | 46.5 Ų | PubChem nih.gov |

Molecular Docking and Virtual Screening

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein. jacsdirectory.com This technique is crucial for understanding the mechanism of action of a compound and for identifying potential drug candidates through virtual screening. nih.govnih.gov

In the context of this compound, molecular docking could be used to explore its potential interactions with various biological targets. For example, given the structural similarity of the propanoic acid moiety to non-steroidal anti-inflammatory drugs (NSAIDs), docking studies could investigate its binding to cyclooxygenase (COX) enzymes. semanticscholar.orgnih.gov Similarly, research on other carboxylic acid derivatives has successfully used docking to identify potential inhibitors of enzymes like histone deacetylases (HDACs). nih.gov

Virtual screening campaigns often employ docking to filter large compound libraries to identify those with a high likelihood of binding to a specific target. frontiersin.orgmdpi.com If a particular biological target were of interest for this compound, a virtual screen of similar compounds could be performed to identify derivatives with potentially improved binding affinity.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.govnih.gov

For a compound like this compound, once a potential binding pose is identified through docking, MD simulations can be employed to assess the stability of this interaction. nih.gov Studies on other small molecule-protein complexes have shown that MD simulations are invaluable for confirming the stability of predicted binding modes and for understanding the thermodynamics of binding. duke.eduacs.org For example, in the study of benzoylpropionic acid derivatives as potential anti-inflammatory agents, MD simulations were used to evaluate their thermodynamic profiles when bound to their target. nih.gov

Pharmacophore Development and In Silico Drug Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed from a set of active compounds and are used in virtual screening to identify new molecules with the desired activity. nih.gov

For a class of compounds including this compound, a pharmacophore model could be developed if a set of structurally related molecules with known activity against a particular target is available. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for the biological activity. nih.govresearchgate.net Such a model would be a valuable tool in in silico drug design, guiding the modification of the this compound scaffold to enhance its potency and selectivity. nih.govmdpi.com

HOMO-LUMO Energy Levels and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. aimspress.com

The electronic properties of this compound, such as its HOMO-LUMO energy levels, can be calculated using quantum chemistry methods like Density Functional Theory (DFT). aimspress.comnih.gov These calculations provide insights into the molecule's reactivity and potential for undergoing chemical reactions. For instance, a small HOMO-LUMO gap often suggests higher reactivity. While specific calculations for this compound are not published, studies on similar aromatic carboxylic acids have used these methods to understand their electronic structure and reactivity. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure

Chromatographic Techniques for Enantiomeric and Chemical Purity Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation of complex mixtures into their individual components. For a chiral compound such as 2-Methoxy-3-phenoxypropanoic acid, techniques that can distinguish between enantiomers are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of enantiomers, the non-superimposable mirror-image forms of a chiral molecule. The determination of enantiomeric excess (ee) is critical in many applications, as the biological activity of enantiomers can differ significantly.

The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. The differential interaction between the enantiomers of the analyte and the CSP leads to different retention times, allowing for their separation and quantification. For propanoic acid derivatives, reversed-phase chiral HPLC methods are often employed. These methods utilize a non-polar stationary phase and a polar mobile phase. The optimization of the mobile phase composition, including the use of various modifiers, is crucial for achieving effective separation. A well-resolved separation of stereoisomers on a suitable chiral column, such as an OD-RH column, enables the accurate measurement of the enantiomeric excess of the desired enantiomer. researchgate.net The development of such methods provides a reliable means to assess the enantiomeric quality of chiral intermediates. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For less volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance. nsf.gov This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester. nih.gov

In the context of phenoxypropanoic acid derivatives, GC analysis on various capillary columns can effectively separate these compounds. nih.gov The choice of stationary phase is critical; polar stationary phases like polyethylene (B3416737) glycol (PEG) or cyanopropyl-modified polydimethylsiloxane (B3030410) are commonly used for the analysis of fatty acid methyl esters. nsf.gov The operating conditions, including oven temperature programming, injector temperature, and carrier gas flow rate, are optimized to achieve the desired separation. For instance, a typical temperature program might involve an initial hold at a lower temperature, followed by a gradual increase to a final temperature to elute all components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In LC-MS, the sample is first separated by an HPLC system, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), providing molecular weight information. nih.govsemanticscholar.orgekb.eg The use of tandem mass spectrometry (MS/MS) allows for further structural elucidation by fragmenting the molecular ion and analyzing the resulting fragment ions. semanticscholar.orgnih.gov This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification. LC-MS/MS methods are highly sensitive and specific, making them valuable for the quantitative analysis of target compounds in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize organic molecules.

For this compound, the ¹H NMR spectrum would reveal distinct signals for each type of proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton. For example, the protons of the methoxy (B1213986) group (OCH₃) would appear at a different chemical shift than the protons on the aromatic ring or the aliphatic chain. docbrown.info Spin-spin coupling between adjacent protons provides information about the connectivity of the atoms, appearing as splitting patterns (e.g., doublets, triplets, quartets). docbrown.info The integration of the peak areas gives the ratio of the number of protons in each environment. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-13 | ~170-180 |

| Aromatic Protons (-O-C₆H₅) | ~6.8-7.4 | ~115-160 |

| Aliphatic CH (-CH(OCH₃)-) | ~4.0-4.5 | ~75-85 |

| Aliphatic CH₂ (-CH₂-O-) | ~3.8-4.2 | ~65-75 |

| Methoxy Protons (-OCH₃) | ~3.3-3.6 | ~55-60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HR-ESI-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. uni.lu For this compound (C₁₀H₁₂O₄), the expected monoisotopic mass is 196.0736 Da. uni.lu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized or isolated molecule.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by inducing fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and confirmation. For this compound, fragmentation might involve cleavage of the ether linkage, loss of the methoxy group, or decarboxylation.

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 197.0808 |

| [M+Na]⁺ | 219.0628 |

| [M-H]⁻ | 195.0663 |

| [M+HCOO]⁻ | 241.0718 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.info A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infolibretexts.org The presence of an ether linkage (C-O-C) would be indicated by stretching vibrations in the 1060-1150 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found in the 2850-2960 cm⁻¹ range. libretexts.org The unique combination of these absorption bands provides a fingerprint for the molecule, confirming the presence of its key functional groups. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-O (Ether and Carboxylic Acid) | 1060-1300 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's absolute configuration, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing. While a crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.

Detailed analysis of analogous compounds, such as derivatives of 2-phenoxypropionic acid, provides a robust model for the expected crystallographic features of this compound. For instance, the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid reveals key insights into the common packing motifs of such molecules. researchgate.net It is highly probable that this compound, in its racemic form, would crystallize in a centrosymmetric space group, with the triclinic system (P-1) or monoclinic system (P2₁/c) being common for such carboxylic acids. researchgate.netresearchgate.net

A primary and highly predictable feature in the solid-state structure of this compound is the formation of hydrogen-bonded dimers. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the crystalline state, it is expected that two molecules of the acid would associate via a pair of O-H···O hydrogen bonds, forming a characteristic centrosymmetric R²₂(8) ring motif. researchgate.netresearchgate.net This dimerization is a very common and stable arrangement for carboxylic acids in the solid state.

For the determination of the absolute configuration of a single enantiomer, X-ray crystallography of a suitable crystalline derivative is the gold standard. By using a chiral derivatizing agent or by resolving the enantiomers and crystallizing one, the absolute stereochemistry at the C2 chiral center can be unequivocally established. Anomalous dispersion methods would be employed to determine the true handedness of the molecule.

Below are the predicted crystallographic data for this compound, based on the analysis of analogous structures.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 9 - 14 |

| b (Å) | 5 - 13 |

| c (Å) | 10 - 22 |

| α (°) | 90 or 90-105 |

| β (°) | 90 - 110 |

| γ (°) | 90 or 90-105 |

| V (ų) | 700 - 1500 |

Table 2: Predicted Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|

Applications As Chiral Intermediates and Probes in Organic Synthesis and Chemical Biology

Utility in Asymmetric Synthesis of Complex Molecules

The fundamental value of a chiral building block like (R)- or (S)-2-Methoxy-3-phenoxypropanoic acid lies in its ability to introduce a specific stereocenter into a target molecule, a strategy central to asymmetric synthesis. By incorporating this pre-existing chiral fragment, chemists can control the three-dimensional arrangement of atoms in the final product, which is often critical for its biological activity.

While direct, large-scale syntheses using 2-Methoxy-3-phenoxypropanoic acid as the starting chiral synthon are not widely documented in mainstream literature, the principle is well-demonstrated with structurally analogous compounds. For instance, the asymmetric synthesis of diarylpentanoid natural products, such as (S)-daphneolone, has been achieved using (3S)-hydroxy-5-phenylpentanoic acid as the key chiral starting material. nih.gov In this type of synthesis, the chiral acid is first converted into a more reactive intermediate, such as a Weinreb amide. This intermediate then undergoes reaction with an organometallic reagent, where the existing stereocenter on the propanoic acid backbone directs the formation of new stereocenters in the product with high diastereoselectivity. nih.gov This strategy provides a convergent and efficient pathway to complex, optically pure molecules, illustrating the potential utility of this compound for similar transformations in constructing architecturally complex targets. nih.gov

Development of Chiral Derivatizing Agents for Stereochemical Analysis

Determining the enantiomeric purity (or enantiomeric excess, ee) and absolute configuration of chiral molecules is a critical task in chemistry and pharmacology. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have distinct physical properties and can be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

A close analog, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), serves as a powerful CDA for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines. researchgate.net The chiral acid is esterified with the alcohol of interest, producing diastereomeric esters. When analyzed by ¹H NMR spectroscopy, the protons of the alcohol moiety in the two diastereomers experience different magnetic environments due to the anisotropic effect of the naphthyl group in the CDA. This results in different chemical shifts (Δδ), allowing for the quantification of each diastereomer and thus the ee of the original alcohol. researchgate.net The predictable shielding/deshielding pattern often allows for the assignment of the absolute configuration. researchgate.net Given its structural similarity, this compound can function in an analogous manner, with its phenyl group providing the necessary anisotropic effect to induce chemical shift differences in the resulting diastereomeric derivatives.

The table below illustrates the principle using reported chemical shift differences (Δδ = δ(S-ester) - δ(R-ester)) for esters formed between (R)-MαNP acid and various chiral alcohols, demonstrating the significant differentiation achievable with this class of CDA.

| Proton on Chiral Alcohol | Chemical Shift Difference (Δδ in ppm) |

|---|---|

| Methine Proton (CH-O) | -0.10 to +0.15 |

| Methyl Protons (CH₃) | -0.05 to +0.08 |

| Methylene Protons (CH₂) | -0.04 to +0.12 |

Data derived from principles outlined for analogous compounds like MαNP acid. researchgate.net

Furthermore, derivatization can facilitate separation by chromatography. For instance, reacting chiral hydroxyl carboxylic acids with reagents like 2-quinoxaloyl chloride produces diastereomeric derivatives that can be baseline-resolved using HPLC on a chiral stationary phase, enabling precise quantification of enantiomeric impurities. researchgate.net

Role as Building Blocks for Pharmaceutical Precursors and Other Bioactive Compounds

Chiral propanoic acid derivatives are key structural motifs in a number of pharmaceuticals and bioactive compounds. Their defined stereochemistry is often essential for potent and selective interaction with biological targets like enzymes and receptors.

One notable class of drugs where such building blocks are relevant is endothelin receptor antagonists, used in the treatment of conditions like pulmonary artery hypertension. google.com For example, the synthesis of Ambrisentan involves the key chiral intermediate (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. google.com This precursor contains the core 3-carbon backbone with defined stereochemistry at the C2 position, which is crucial for the drug's final structure and activity. The structural similarity to this compound highlights the value of this class of compounds as precursors to complex therapeutics.

Another area of application is in the development of integrin antagonists. Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists are investigated for treating diseases like cancer and fibrosis. nih.govgoogle.com Patent literature describes integrin antagonists that incorporate a substituted propanoic acid backbone. For example, the compound (2S)-2-{[(2-carboxyethoxy)carbonyl]amino}-3-({2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl}amino)propanoic acid contains a propanoic acid core that is critical for its interaction with the target integrin. google.com The synthesis of such molecules relies on chiral pool starting materials to establish the required stereochemistry.

| Bioactive Compound Class | Example Compound | Related Chiral Precursor | Therapeutic Target |

| Endothelin Receptor Antagonist | Ambrisentan | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid google.com | Endothelin Receptor |

| Integrin Antagonist | Cpd 1 (from patent) | (2S)-diaminopropanoic acid derivative google.com | Integrins (αvβ3, αvβ5) google.com |

Design of Chemical Probes for Biological Research

Chemical probes are molecules designed to study and manipulate biological systems. They often consist of a core scaffold that recognizes a specific biological target, a reporter tag (e.g., a fluorophore or biotin) for detection, and sometimes a reactive group for covalent labeling.

This compound possesses functional groups that make it a suitable scaffold for the design of chemical probes.

Carboxylic Acid: The carboxyl group serves as a versatile chemical handle. It can be readily coupled to amines present in linker molecules or reporter tags (like fluorescent dyes or biotin) using standard peptide coupling chemistry (e.g., EDC/NHS activation). This allows for the attachment of functionalities that enable visualization or isolation of the probe and its binding partners.

Aromatic Ring: The phenoxy group can be functionalized, for example, through electrophilic aromatic substitution, to introduce other groups. A diazirine or benzophenone (B1666685) moiety could be installed to create a photo-crosslinking probe, which upon UV irradiation, would covalently bind to its target protein, facilitating target identification.

Core Scaffold: The core this compound structure itself could be the pharmacophore that mimics a natural ligand or binds to a target protein. By attaching a reporter tag, researchers could use this probe in fluorescence microscopy to visualize the subcellular localization of a target protein or in affinity pull-down experiments to identify unknown binding partners from a cell lysate.

While specific examples of probes derived directly from this compound are not prominent in the literature, the principles of probe design are broadly applicable to this and similar chiral building blocks, offering a potential avenue for its use in chemical biology research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-3-phenoxypropanoic acid, and how do reaction conditions influence product yield?

- Methodology : The compound is typically synthesized via esterification, oxidation, or substitution reactions. For example, methoxy and phenoxy groups can be introduced using nucleophilic substitution with methoxide or phenoxide ions under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Oxidation of precursor alcohols (e.g., using KMnO₄ in acidic media) is also common. Reaction yield depends on temperature control, solvent polarity, and catalyst selection (e.g., BF₃ etherate for cyclization reactions) .

- Optimization : Lower yields (<50%) are observed in uncontrolled exothermic reactions, while yields >80% are achievable with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.3–3.5 ppm) and phenoxy aromatic protons (δ ~6.8–7.4 ppm). Carboxylic acid protons (δ ~10–12 ppm) are often broad due to hydrogen bonding .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves impurities, with retention times validated against reference standards .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Stability : The compound is hygroscopic and degrades under heat (>40°C) or prolonged UV exposure.

- Storage : Store in amber glass vials at –20°C under desiccant (silica gel). Aqueous solutions should be buffered at pH 5–6 to prevent hydrolysis. Shelf life extends to 2 years under these conditions .

Advanced Research Questions

Q. How does this compound interact with enzymes, and what experimental models are used to study these interactions?

- Mechanistic Studies : The compound acts as a competitive inhibitor for carboxylases and esterases. Kinetic assays (e.g., Michaelis-Menten with Lineweaver-Burk plots) quantify inhibition constants (Kᵢ).

- Models : Recombinant human enzymes (e.g., acetylcholinesterase) are expressed in E. coli for in vitro assays. In silico docking (AutoDock Vina) predicts binding affinity to active sites (e.g., π-π stacking with Phe residues) .

Q. What are the current findings on the compound’s toxicity, and how should researchers handle discrepancies in safety data?

- Data Gaps : Limited in vivo toxicity data exist. Acute toxicity studies in rodents (OECD 423) suggest LD₅₀ > 2000 mg/kg (oral), but skin irritation potential is unverified .

- Risk Mitigation : Use ALARA principles (As Low As Reasonably Achievable). Conflicting data (e.g., carcinogenicity flags in analogs) require cross-referencing with structurally similar compounds (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic acid, a known irritant) and implementing PPE (Nitrile gloves, Tyvek® suits) .

Q. What computational methods are used to study reaction mechanisms involving this compound?

- DFT Simulations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states in ester hydrolysis. Activation energies correlate with experimental Arrhenius plots (±5% error) .

- MD Simulations : GROMACS analyzes solvation effects in aqueous/DMSO mixtures, revealing solvent-shell dynamics impacting nucleophilic attack rates .

Q. What methodologies assess the environmental impact of this compound when ecological toxicity data is scarce?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.